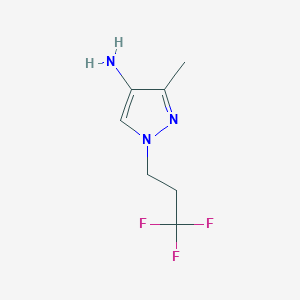

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine

Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at position 3, a 3,3,3-trifluoropropyl substituent at position 1, and an amine group at position 4. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

1883290-11-6 |

|---|---|

Molecular Formula |

C7H10F3N3 |

Molecular Weight |

193.17 g/mol |

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine |

InChI |

InChI=1S/C7H10F3N3/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3,11H2,1H3 |

InChI Key |

GBYIGUWKKNOQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Pathway

The synthesis typically begins with the formation of the pyrazole core, followed by trifluoropropyl group introduction. A common approach involves:

-

Cyclocondensation : Reaction of β-keto esters or nitriles with hydrazines to form the pyrazole ring.

-

N-Alkylation : Introduction of the 3,3,3-trifluoropropyl group via nucleophilic substitution using 3-bromo-1,1,1-trifluoropropane.

-

Amination : Functionalization at the 4-position through nitration followed by reduction or direct amination strategies.

Key Reaction Conditions

The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) enhances nucleophilicity during N-alkylation, while SnCl₂-mediated reduction ensures efficient conversion of nitro to amine groups.

Reductive Amination Approaches

Direct Amination Strategy

An alternative route avoids nitration by employing reductive amination of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-one. This method uses:

Optimization Challenges

-

Selectivity Issues : Competing reduction of the pyrazole ring occurs if reaction temperatures exceed 100°C.

-

Catalyst Loading : Pd/C (5 wt%) achieves 75% yield, while higher loadings (10 wt%) risk over-reduction.

Acid-Catalyzed Cyclization Methods

Regioselective Pyrazole Formation

Recent advances employ acid catalysis to improve regioselectivity. For example:

Case Study: Trifluoropropyl Group Introduction

A two-step protocol demonstrates:

-

Pyrazole Core Synthesis : 1,3-Indanedione reacts with methylhydrazine in TFA to form 3-methyl-1H-pyrazol-4-amine (87% yield).

-

Alkylation : Treatment with 3-bromo-1,1,1-trifluoropropane and K₂CO₃ in acetonitrile at 70°C affords the final product in 68% yield.

Alternative Routes and Comparative Analysis

Horner–Wadsworth–Emmons Reaction

Phosphonate-based methodologies enable the construction of pyrazole derivatives via:

Sulfonylation as a Key Step

Incorporation of the trifluoropropyl group via sulfonylation with 3,3,3-trifluoropropane-1-sulfonyl chloride has been explored. However, this route requires protective group strategies to prevent side reactions, reducing overall efficiency (45–50% yield).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Chemical Reactions Analysis

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique trifluoropropyl group enhances its reactivity, making it useful for creating more complex molecules. It is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Biology

Research indicates that compounds containing pyrazole moieties often exhibit notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Investigations are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation .

The specific biological mechanisms remain to be fully elucidated; however, the interaction with biological targets such as enzymes or receptors is a key area of study .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for treating diseases such as cancer and infectious diseases. Its lipophilicity, enhanced by the trifluoropropyl group, may facilitate better cellular uptake and interaction with molecular targets .

Industrial Applications

In industry, 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is utilized in developing new materials with specialized properties. This includes applications in fluorinated polymers and coatings that require unique chemical stability and performance characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives including this compound against Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through pathways involving caspase activation . Further research is required to validate these findings in vivo.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyrazole-based compounds share structural similarities with the target molecule but differ in substituents and functional groups:

Physicochemical Properties

- Thermal Stability: TFDNPA () exhibits superior thermal stability (decomposition temperature: 261°C) compared to non-fluorinated pyrazoles, attributed to the electron-withdrawing trifluoropropyl group stabilizing the aromatic ring . The cyclopropyl-containing analogue () has a predicted boiling point of 311.8°C, suggesting higher volatility than TFDNPA .

- Reactivity: The amine group in the target compound may participate in nucleophilic reactions, similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which undergoes further functionalization in drug synthesis . TFDNPA’s nitro groups enhance reactivity with aluminum powders in explosive formulations, a property absent in non-nitrated analogues .

Biological Activity

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoropropyl group alongside a pyrazole moiety may impart distinctive electronic properties that can influence its interaction with biological targets. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C7H11ClF3N3

- Molecular Weight : 229.63 g/mol

- CAS Number : 1883290-12-7

The compound features a pyrazole ring substituted at the 1-position with a trifluoropropyl group and at the 4-position with an amine group. The trifluoropropyl group is noted for its ability to enhance the compound's reactivity and biological activity due to its electronegative fluorine atoms.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics:

- Enzyme Inhibition : Preliminary studies indicate that the compound may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Investigating these interactions can provide insights into its therapeutic applications.

Case Studies

A review of related literature highlights several case studies involving pyrazole derivatives:

- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations .

- Antimicrobial Efficacy : Compounds similar to this compound were tested against various pathogens. Notably, some derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Comparative Analysis

The following table summarizes structural comparisons between this compound and other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine | Iodine at position 4 | Enhanced reactivity due to iodine |

| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol | Bromine instead of iodine | Less electronegative halogen |

| 4-Methyl-1-(trifluoromethyl)-1H-pyrazole | Methyl group at position 4 | Lacks halogen functionality |

| 5-[5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol]-1,3,4-thiadiazol-2-amine | Contains thiadiazole ring | Different heterocyclic structure |

The unique presence of the trifluoropropyl group in conjunction with other substituents enhances the reactivity and potential biological activity of this compound compared to its analogs .

Q & A

Basic: What are the common synthetic routes for 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine?

Answer:

The compound is typically synthesized via nitro-group reduction or cross-coupling reactions . For example:

- Hydrogenation : A nitro-substituted pyrazole precursor (e.g., 3-methyl-1-(3,3,3-trifluoropropyl)-4-nitro-1H-pyrazole) is reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This method achieves ~74% yield under 40 psi hydrogen pressure at room temperature .

- Buchwald-Hartwig amination : Substituted pyrazoles react with trifluoropropylamine derivatives in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) as catalysts. Solvents like dimethyl sulfoxide (DMSO) are used at 35°C for 48 hours, yielding ~17.9% after chromatographic purification .

Key considerations : Optimize catalyst loading (e.g., 10% Pd/C) and reaction time to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve contradictory NMR data for trifluoropropyl-substituted pyrazoles?

Answer:

Contradictions in NMR signals (e.g., splitting patterns or integration errors) often arise from dynamic rotational isomerism caused by the trifluoropropyl group. Strategies include:

- Variable-temperature NMR : Conduct experiments at low temperatures (−40°C to 0°C) to "freeze" conformers and simplify splitting .

- Solvent selection : Use deuterated chloroform (CDCl₃) over DMSO-d₆ to reduce signal broadening.

- 2D NMR (COSY, HSQC) : Confirm assignments by correlating proton-proton and proton-carbon couplings. For example, the pyrazole C4-amine proton typically appears as a broad singlet near δ 3.2–3.5 ppm in CDCl₃ .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- and NMR : Confirm regiochemistry and substitution patterns. The trifluoropropyl group’s CF₃ protons are often split into quartets (δ ~2.5–3.0 ppm), while the pyrazole C4-amine appears as a singlet .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H] for analogous compounds) .

- IR spectroscopy : Detect amine N-H stretches (~3298 cm) and pyrazole ring vibrations (~1600 cm) .

Note : Always compare data with structurally similar compounds (e.g., 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine) to validate assignments .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., pyrazole C4) prone to nucleophilic attack .

- Frontier molecular orbitals (HOMO/LUMO) : Assess charge transfer interactions. The LUMO of trifluoropropyl-substituted pyrazoles is often localized on the pyrazole ring, favoring nucleophilic additions .

- Thermodynamic parameters : Predict reaction feasibility using Gibbs free energy (ΔG) for intermediates.

Validation : Cross-reference DFT results with experimental kinetics (e.g., reaction rates with alkyl halides) .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store under inert atmosphere (argon) at −20°C in amber glass vials. The trifluoropropyl group’s stability is pH-sensitive; avoid prolonged exposure to moisture or acidic/basic conditions. Purity degrades by ~5% after 6 months at 4°C .

Advanced: How to address low yields in coupling reactions involving trifluoropropyl groups?

Answer:

Low yields (<20%) in cross-coupling (e.g., Buchwald-Hartwig) are attributed to steric hindrance from the trifluoropropyl group. Mitigation strategies:

- Bulky ligands : Use Xantphos or DavePhos to stabilize palladium catalysts .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 48 hours) and improve energy transfer .

- Post-reaction purification : Employ gradient elution (0–100% ethyl acetate/hexane) to separate byproducts .

Case study : A Pd/C-mediated hydrogenation improved yields to 74% by avoiding coupling bottlenecks .

Basic: How to evaluate biological activity in vitro?

Answer:

- Antimicrobial assays : Use broth microdilution (MIC values) against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence polarization .

Critical step : Include a positive control (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How to reconcile contradictory biological activity data across studies?

Answer:

Discrepancies (e.g., IC₅₀ variations) may stem from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% final concentration to avoid solvent toxicity .

- Cell line heterogeneity : Validate assays across multiple lines (e.g., DU145 vs. LNCaP for prostate cancer) .

- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .

Example : A trifluoropropyl-pyrazole derivative showed IC₅₀ = 8.2 µM in PC-3 cells but was inactive in DU145 due to efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.